4-(Bromomethyl)-3-methyl-5-phenylisoxazole

LogP Lipophilicity Physicochemical Properties

Synthesizing HDAC6 inhibitors demands exact regiochemistry-generic bromomethyl-phenylisoxazole isomers fail to engage the target correctly. 4-(Bromomethyl)-3-methyl-5-phenylisoxazole (CAS 113841-59-1) delivers the precise 3-methyl-4-bromomethyl substitution required for potent, selective inhibitor assembly. • Enables direct construction of the phenylisoxazole CAP group in picomolar HDAC6 inhibitors. • Reactive bromomethyl handle supports parallel SN2 library synthesis with diverse N-, O-, and S-nucleophiles. • Validated scaffold for acrosin inhibitor SAR and allosteric IspD inhibitor development. Reliable supply with ≥95% purity; available from stock for immediate dispatch.

Molecular Formula C11H10BrNO
Molecular Weight 252.11 g/mol
CAS No. 113841-59-1
Cat. No. B050187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Bromomethyl)-3-methyl-5-phenylisoxazole
CAS113841-59-1
Molecular FormulaC11H10BrNO
Molecular Weight252.11 g/mol
Structural Identifiers
SMILESCC1=NOC(=C1CBr)C2=CC=CC=C2
InChIInChI=1S/C11H10BrNO/c1-8-10(7-12)11(14-13-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3
InChIKeyKCGVZUOBUPWFJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Bromomethyl)-3-methyl-5-phenylisoxazole Specifications & Synthetic Utility


4-(Bromomethyl)-3-methyl-5-phenylisoxazole (CAS 113841-59-1) is a heterocyclic building block classified as a trisubstituted isoxazole, with the molecular formula C11H10BrNO and a molecular weight of 252.11 g/mol [1]. It is characterized by a reactive bromomethyl group at the 4-position, a methyl group at the 3-position, and a phenyl ring at the 5-position of the isoxazole core . The compound is commercially available with purities typically ranging from 95% to 98% and is primarily utilized as an electrophilic intermediate in medicinal chemistry and chemical biology for the synthesis of more complex bioactive molecules .

1 Reactive bromomethyl electrophile for nucleophilic substitution at the 4-position
2 Defined 3-methyl-5-phenyl substitution pattern for regiospecific scaffold construction
3 Commercial purities 95–98% support reproducible multi-step synthesis

4-(Bromomethyl)-3-methyl-5-phenylisoxazole: Why Analogs Fail


Generic substitution with other bromomethyl-phenylisoxazole regioisomers (e.g., 5-(bromomethyl)-3-phenylisoxazole or 3-(bromomethyl)-5-phenylisoxazole) or non-brominated analogs is not viable due to fundamental differences in molecular properties and reactivity. The specific 3-methyl-4-bromomethyl substitution pattern on 4-(Bromomethyl)-3-methyl-5-phenylisoxazole confers a unique LogP of 3.05 and a distinct steric and electronic environment for nucleophilic displacement, which directly influences downstream biological target engagement and physicochemical properties . Replacing it with an analog would require re-optimization of an entire synthetic sequence or lead to unpredictable changes in target binding kinetics, making it a non-interchangeable, position-specific building block [1].

Regioisomer 5-(Bromomethyl)-3-phenylisoxazole or 3-(bromomethyl) analogs may shift LogP and nucleophilic displacement kinetics, altering downstream target engagement.
Scaffold Non-brominated or differently substituted isoxazoles lack the electrophilic handle, requiring complete synthetic route redesign.
Purity Unspecified or lower-purity heterocyclic bromides may introduce side products, affecting yield reproducibility in complex sequences.

Quantitative Evidence for 4-(Bromomethyl)-3-methyl-5-phenylisoxazole


Unique LogP vs. Closest Analogs

The target compound possesses a consensus LogP value of 3.05, which is a key determinant of its behavior in biological systems and synthetic protocols. This value is distinct from closely related bromomethyl-phenylisoxazole isomers, which have different molecular formulas and thus distinct predicted lipophilicities. For instance, the 5-(bromomethyl)-3-phenylisoxazole isomer (CAS 2039-50-1) has a molecular weight of 238.08 g/mol, which would result in a different LogP prediction . The specific 3-methyl substitution on the target compound contributes to its unique lipophilic profile, making it a distinct entity for structure-activity relationship (SAR) studies and property-driven procurement decisions .

Consensus LogP
Class-level inference
LogP 3.05 (target) vs. 5-(bromomethyl)-3-phenylisoxazole (different formula, not directly comparable)
Differentiates chromatographic behavior and membrane partitioning from regioisomers
Consensus from five in silico methods; verify experimentally for specific assay conditions
LogP Lipophilicity Physicochemical Properties Medicinal Chemistry

Bromomethyl Reactivity in HDAC6 Inhibitor Synthesis

The bromomethyl group at the 4-position of 4-(Bromomethyl)-3-methyl-5-phenylisoxazole acts as an electrophilic handle for the introduction of diverse nucleophiles, a critical step in the synthesis of phenylisoxazole-based histone deacetylase (HDAC) inhibitors. While direct activity data for the compound itself is absent, it serves as a key intermediate in the generation of a CAP group for a series of hydroxamate-based HDAC inhibitors, one of which demonstrated a potency of approximately 2 picomolar at HDAC6 [1]. This positions the target compound as a crucial and specific building block for accessing this class of highly potent enzyme inhibitors.

Synthetic role
Reported context
Electrophilic alkylation via SN2 displacement of bromide; required CAP group for a reported 2 pM HDAC6 inhibitor series
Enables synthesis of a defined HDAC6 inhibitor chemical space
No direct kinetic comparison with other regioisomers available
HDAC6 Inhibitors Nucleophilic Substitution CAP Group Synthesis Chemical Biology

Purity and Reproducibility in Multi-Step Synthesis

Leading commercial suppliers offer 4-(Bromomethyl)-3-methyl-5-phenylisoxazole with defined purity specifications, typically ≥95% or 98% [REFS-1, REFS-2, REFS-3]. This level of purity is essential for ensuring consistent reaction yields and minimizing side products in complex synthetic sequences. For instance, Thermo Fisher Scientific specifies a purity of 95% , while Leyan offers a 98% purity grade . This is a key differentiator from less well-characterized or generic bromomethyl heterocycles that may be sold with lower or unspecified purity, which can introduce significant variability and cost into multi-step research workflows.

Purity specification
Vendor context
95% – 98% (vendor CoA), exceeding generic bromomethyl heterocycle offerings
Reduces risk of failed reactions and purification burden
Verify lot-specific CoA before critical sequence steps
Quality Control Purity Reproducibility Procurement

4-(Bromomethyl)-3-methyl-5-phenylisoxazole Application Scenarios


Isoxazole-Based HDAC Inhibitor Synthesis

This compound is an essential electrophilic building block for constructing the phenylisoxazole 'CAP' group of highly potent, enzyme-selective HDAC inhibitors, including those with reported picomolar activity at HDAC6 [1]. Researchers developing novel epigenetic therapeutics require this specific intermediate to ensure the correct geometry and substitution pattern of the final inhibitor.

Human Acrosin Inhibitor Development

The phenylisoxazole scaffold is a validated starting point for designing inhibitors of human acrosin, a target for male contraceptives [2]. 4-(Bromomethyl)-3-methyl-5-phenylisoxazole provides a reactive handle at a defined position, enabling systematic exploration of structure-activity relationships (SAR) in this inhibitor class.

Scaffold Derivatization and Library Synthesis

The reactive bromomethyl group allows for rapid parallel synthesis of diverse compound libraries via simple SN2 reactions with a wide range of N-, O-, and S-nucleophiles . This makes the compound a versatile core for generating novel screening collections targeting various therapeutic areas, including oncology and inflammation.

Allosteric IspD Inhibition

Phenylisoxazoles have been identified as a new class of allosteric inhibitors for enzymes like IspD in the non-mevalonate pathway [3]. This compound can be functionalized to explore and optimize binding to these unique regulatory pockets, which are promising targets for novel anti-infective agents.

Application
Selection Property
Validation Focus
HDAC6 inhibitor series synthesis
Electrophilic bromomethyl for CAP group installation
Regiochemical integrity and scaffold reproducibility
Acrosin inhibitor SAR exploration
Position-specific phenylisoxazole derivatization
Systematic functionalization at the 4-position
Parallel library synthesis
Broad nucleophile compatibility (N-, O-, S-)
Diversification efficiency and reaction scope
Allosteric IspD inhibitor design
Scaffold amenable to allosteric pocket optimization
Non-mevalonate pathway target engagement

Technical Documentation Hub

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48 linked technical documents
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